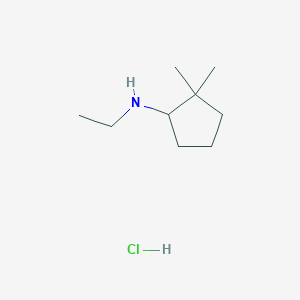

N-Ethyl-2,2-dimethylcyclopentan-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Ethyl-2,2-dimethylcyclopentan-1-amine hydrochloride is a chemical compound with the CAS Number: 2418719-91-0 . It has a molecular weight of 177.72 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for N-Ethyl-2,2-dimethylcyclopentan-1-amine hydrochloride is1S/C9H19N.ClH/c1-4-10-8-6-5-7-9(8,2)3;/h8,10H,4-7H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

N-Ethyl-2,2-dimethylcyclopentan-1-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 177.72 .Applications De Recherche Scientifique

Phosphorus-Nitrogen Compounds

- Reactions with Ethylamine : A study by Das, Shaw, Smith, & Woods (1973) explored the reactions of hexachlorocyclotriphosphazatriene with ethylamine, which led to the formation of various ethylamino-derivatives and a hydrochloride.

Synthesis of Chemical Compounds

- 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine : Kozhushkov et al. (2010) synthesized new compounds as hydrochlorides, including 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, demonstrating the versatility of this chemical in synthesizing novel compounds. Kozhushkov et al. (2010)

Bioconjugation in Aqueous Media

- Amide Formation Mechanism : Nakajima & Ikada (1995) studied the mechanism of amide formation using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride, which sheds light on the biochemical processes involving this compound. Nakajima & Ikada (1995)

Preparation of Hydrochloride Salts

- Controlling Ethyl Chloride and Methyl Chloride Formation : Yang et al. (2009) explored the genotoxins ethyl chloride and methyl chloride formed during the preparation of hydrochloride salts of tertiary amines, highlighting the importance of controlling impurities in chemical processes. Yang et al. (2009)

Drug Delivery Applications

- Chitosan Hydrogels : Karimi et al. (2018) investigated chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine, a derivative of the compound , for drug delivery applications. Karimi et al. (2018)

Safety and Hazards

Mécanisme D'action

Target of Action

N-Ethyl-2,2-dimethylcyclopentan-1-amine;hydrochloride is an amine compound. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Mode of Action

The mode of action of amines often involves their basicity and nucleophilicity. The nitrogen atom in an amine has a lone pair of electrons and is thus a Lewis base and can donate its pair of nonbonding electrons .

Biochemical Pathways

Amines can participate in a variety of biochemical pathways, including protein synthesis, as they are integral parts of amino acids. They can also act as neurotransmitters in the nervous system .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of amines can vary widely depending on their structure and the presence of other functional groups. Generally, amines can be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

The effects of amines at the molecular and cellular level can vary widely and depend on their specific structure and the biochemical pathways they participate in .

Action Environment

The action, efficacy, and stability of amines can be influenced by various environmental factors such as pH and temperature. For example, the degree of ionization of amines can be affected by pH, which can in turn influence their absorption and distribution .

Propriétés

IUPAC Name |

N-ethyl-2,2-dimethylcyclopentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-4-10-8-6-5-7-9(8,2)3;/h8,10H,4-7H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIFZCLITAXQJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCC1(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-methoxypyridin-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2413934.png)

![N-[(4-fluorophenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2413937.png)

![[4-(3,5-Dimethylpiperidin-1-yl)sulfonylphenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2413942.png)

![5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2413947.png)

![3,4-diethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2413952.png)

amine hydrobromide](/img/no-structure.png)

![5-[1-(2-Methylpropyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2413956.png)